molecular formula C23H22N6O4S B2631494 N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852049-07-1

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No. B2631494
CAS RN: 852049-07-1
M. Wt: 478.53
InChI Key: GSAOWCLWRZMKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Studies on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have revealed insights into their crystal structures. These compounds exhibit folded conformations about the methylene C atom of the thioacetamide bridge, displaying intramolecular hydrogen bonds that stabilize this conformation (Subasri et al., 2016). This structural information is crucial for understanding the compound's reactivity and potential binding mechanisms.

Synthesis of Iso-C-nucleoside Analogues

Research has been conducted on the synthesis of Iso-C-nucleoside analogues from related precursors, showcasing the chemical versatility of compounds with similar structural features. These studies involve reactions with various amines and acids to produce compounds with potential biological activity (Otero et al., 2005). The methodologies developed offer pathways to novel therapeutic agents.

Antitumor Activity

Compounds structurally related to the query have been synthesized and evaluated for antitumor activity. For example, new derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine showed potent anticancer activity against various human cancer cell lines, comparable to that of known anticancer drugs (Hafez & El-Gazzar, 2017). These findings indicate the potential of such compounds in cancer therapy.

Development of Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds inhibit cyclooxygenase enzymes and display promising profiles as therapeutic agents (Abu‐Hashem et al., 2020). The research highlights the therapeutic potential of structurally complex compounds in treating inflammation and pain.

Molecular Docking and Drug Design

Advanced computational studies, including molecular docking and drug design, focus on optimizing the biological activity and selectivity of compounds with similar structures. These in silico approaches help predict drug-likeness and guide the synthesis of compounds with enhanced therapeutic profiles (Pandya et al., 2019).

properties

IUPAC Name

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-33-18-9-5-8-17(12-18)29-19(10-16-11-20(30)26-22(32)25-16)27-28-23(29)34-14-21(31)24-13-15-6-3-2-4-7-15/h2-9,11-12H,10,13-14H2,1H3,(H,24,31)(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAOWCLWRZMKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

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